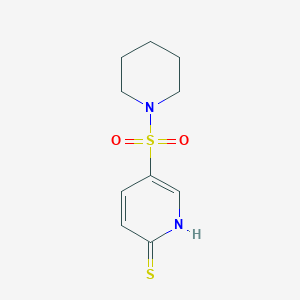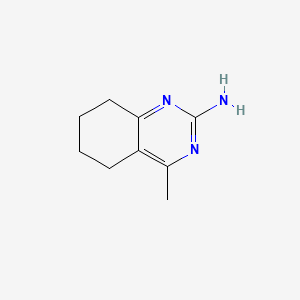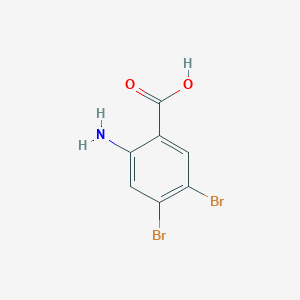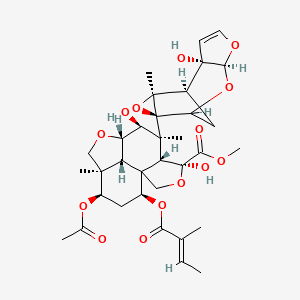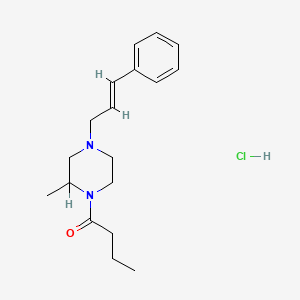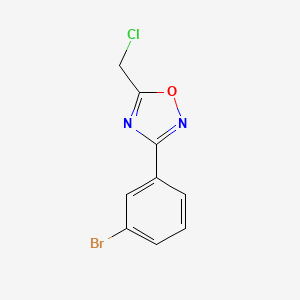
3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse applications in the field of organic electronics, particularly in the synthesis of electroluminescent materials. The presence of bromophenyl and chloromethyl groups in the compound suggests potential reactivity that could be exploited in various chemical syntheses.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a series of reactions including diazotization, acylation, and dehydration. For instance, the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, an intermediate for electroluminescent materials, was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine with a yield of 53.2% after dehydration . Similarly, 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were prepared with a yield of 78.9% using a dehydration reaction . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Molecular Structure Analysis
The molecular structures of 1,3,4-oxadiazole derivatives are typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of the synthesized 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was confirmed using IR and 1H NMR . Similarly, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were characterized by IR and 1H NMR . These techniques would be essential in confirming the structure of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Chemical Reactions Analysis
The bromophenyl and chloromethyl groups in 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole suggest that it could participate in various chemical reactions. The related compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been used as a condensing agent for the synthesis of amides, esters, thiol esters, ureas, and carbonates . This indicates that 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole could potentially be used in similar condensation reactions due to its reactive halogen groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by the nature of the substituent groups. The compound 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole exhibited a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm . The 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . These properties are crucial for applications in optoelectronic devices and could be expected to be similar for 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, with specific values depending on its precise molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, along with related 1,2,4-oxadiazole derivatives, plays a significant role in chemical synthesis. These compounds are involved in reactions with various unsaturated compounds, leading to the formation of a diverse range of products, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007). Additionally, the chemical properties of such oxadiazole derivatives have been explored, demonstrating their reactivity with different nucleophilic reagents and their utility in the transformation of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
Biological Applications
- 1,2,4-oxadiazole derivatives, including compounds structurally similar to 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, have been investigated for their biological properties. For instance, some derivatives have shown significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Rai et al., 2010). Additionally, certain 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers, highlighting their potential as anticancer agents. These compounds demonstrated activity in cell-based assays and have been linked to specific molecular targets, which could be crucial for cancer treatment (Zhang et al., 2005).
Nonlinear Optical Properties
- The synthesis and characterization of 1,2,4-oxadiazole derivatives, including those related to 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, have been conducted to explore their nonlinear optical properties. These properties are significant for applications in optoelectronics, suggesting that these compounds could be utilized in the development of optical limiters and other optoelectronic devices (Chandrakantha et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRCFPJJKBQEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407176 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
848316-20-1 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

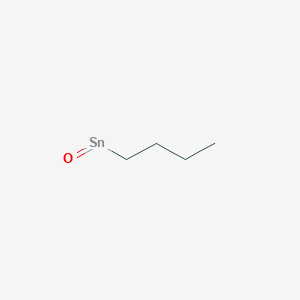
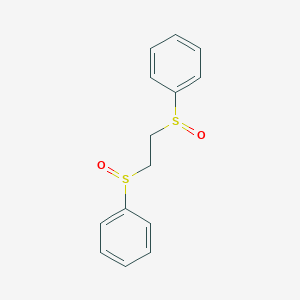
![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

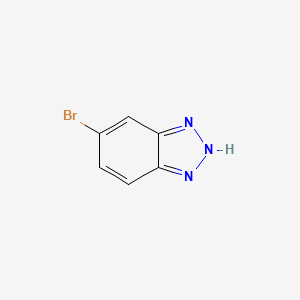
![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)
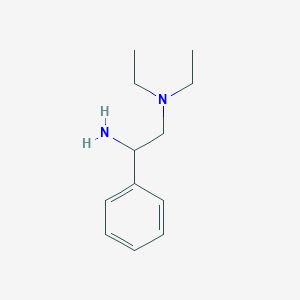
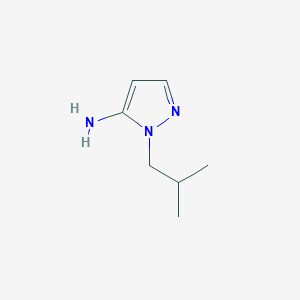
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)
